molecular formula C16H11ClN2O B1348857 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36663-00-0

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1348857
CAS No.: 36663-00-0
M. Wt: 282.72 g/mol
InChI Key: FTUHJYUSTWIPBN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorophenyl group at position 3 and a phenyl group at position 1 of the pyrazole ring, with a formyl group at position 4

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and benzaldehyde.

    Formation of Hydrazone: 4-Chlorophenylhydrazine reacts with benzaldehyde to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Formylation: The final step involves the formylation of the pyrazole ring at position 4 using a formylating agent like Vilsmeier-Haack reagent (POCl3/DMF).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.

    Material Science: It is used in the development of organic materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the formyl group at position 4, which may result in different chemical reactivity and biological activity.

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a formyl group, which can affect its solubility and interaction with biological targets.

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the formyl group, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUHJYUSTWIPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190117
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36663-00-0
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Synthesis routes and methods

Procedure details

The procedure described in the foregoing Example (54d) was modified, by omitting the direct hydrolysis with a mixture of ice and water. Instead, the reaction mixture was diluted by the addition of 500 milliliters methanol, and by the addition of a solution of 65 grams sodium perchlorate-monohydrate in methanol, [[1-phenyl-3-(p-chlorophenyl)-pyrazol-4-y]-methylene]-dimethylammonium perchlorate, having a melting point of 256°-258° C., was nearly quantitatively precipitated. This product was thereafter subjected to alkaline hydrolysis in a manner similar to that described in Example (54d) to produce the 1-phenyl-3-(p-chlorophenyl)-pyrazol-4-aldehyde.
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65 g
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[[1-phenyl-3-(p-chlorophenyl)-pyrazol-4-y]-methylene]-dimethylammonium perchlorate
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500 mL
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Q & A

Q1: What is the significance of the disordered chloro-substituted phenyl ring in the crystal structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The chloro-substituted phenyl ring in this compound exhibits disorder over two positions within the crystal structure []. This disorder, with each position having roughly equal occupancy (0.503 and 0.497), suggests a degree of flexibility within the molecule. This flexibility could be important for potential interactions with other molecules or surfaces if this compound is further investigated for applications in materials science or medicinal chemistry.

Q2: How do intermolecular interactions contribute to the stability of the crystal structure of this compound?

A2: The crystal structure of this compound is stabilized by a network of intermolecular interactions []. Specifically, C-H⋯O hydrogen bonds form between molecules, creating characteristic ring motifs (R(2) (1)(7) and R(2) (2)(10)). Furthermore, π-π interactions between the pyrazole and phenyl rings, evidenced by a centroid-centroid distance of 3.758 Å, contribute additional stability to the crystal packing. These interactions highlight the role of non-covalent forces in determining the solid-state arrangement of this compound.

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